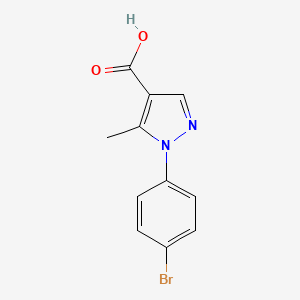

1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Description

Historical Context of Pyrazole Carboxylic Acid Derivatives in Organic Chemistry

Pyrazole carboxylic acids have emerged as critical scaffolds in medicinal and materials chemistry due to their tunable electronic properties and diverse reactivity. The pyrazole core, first synthesized by Ludwig Knorr in 1883, gained prominence with the discovery of biologically active derivatives such as celecoxib (a COX-2 inhibitor) and SDHI fungicides like fluxapyroxad. Carboxylic acid-functionalized pyrazoles, including 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, became synthetically accessible through advances in cyclocondensation and oxidation strategies. For example, early routes involved chloromethylation of pyrazoles followed by oxidation, while modern methods employ hydrazine-mediated cyclization of β-keto esters. These derivatives are pivotal intermediates for agrochemicals and pharmaceuticals, with over 20 commercial SDHI fungicides derived from pyrazole-4-carboxylic acid scaffolds.

Table 1 : Key milestones in pyrazole carboxylic acid chemistry

Properties

IUPAC Name |

1-(4-bromophenyl)-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUOEOFQYJPQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377775 | |

| Record name | 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187998-44-3 | |

| Record name | 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 187998-44-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Substituted Hydrazines and β-Ketoesters

The most common and well-documented method for synthesizing 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves the cyclocondensation reaction between 4-bromophenylhydrazine and ethyl acetoacetate or related β-ketoesters. This reaction forms the pyrazole ring with the methyl substituent at the 5-position and an ester group at the 4-position, which is subsequently hydrolyzed to the carboxylic acid.

Step 1: Cyclocondensation

4-Bromophenylhydrazine reacts with ethyl acetoacetate under acidic or catalytic conditions (e.g., acetic acid or DMF-DMA) at elevated temperatures (80–100°C) to form the pyrazole ester intermediate.Step 2: Hydrolysis

The ester intermediate undergoes basic hydrolysis using sodium hydroxide in ethanol or aqueous media to yield the target carboxylic acid.-

- Temperature: 90°C is optimal for efficient cyclization.

- Catalyst: DMF-DMA enhances yield by stabilizing intermediates.

- Reaction Time: Approximately 6 hours for cyclization, followed by hydrolysis.

- Purification: Recrystallization from ethanol/water mixtures improves purity.

| Synthetic Route | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Cyclocondensation + Hydrolysis | 65–75 | >95 | DMF-DMA, 90°C, 6 hours |

Activation and Derivatization of Carboxylic Acid

For further functionalization or to prepare derivatives, the carboxylic acid group can be activated using carbonyldiimidazole (CDI) in anhydrous solvents such as cyclopentyl methyl ether (CPME). This activation facilitates the formation of amides or esters by reaction with nucleophiles like N,O-dimethylhydroxylamine hydrochloride in the presence of bases such as 4-methylmorpholine.

- Procedure:

The carboxylic acid is stirred with CDI at room temperature for 1 hour, followed by addition of the nucleophile and base, stirring overnight. The product is then isolated by aqueous workup and purified by column chromatography.

This method is useful for preparing activated intermediates or derivatives for further synthetic applications.

Reaction Mechanisms and Conditions

Cyclocondensation Mechanism:

The nucleophilic attack of the hydrazine nitrogen on the β-ketoester carbonyl carbon initiates ring closure, followed by dehydration to form the pyrazole ring.Hydrolysis:

Base-catalyzed saponification converts the ester to the carboxylic acid.Activation with CDI:

CDI reacts with the carboxylic acid to form an acyl imidazole intermediate, which is more reactive toward nucleophiles.

Analytical and Characterization Techniques

NMR Spectroscopy:

Confirms the presence of methyl, aromatic, and pyrazole protons and carbons.Infrared Spectroscopy (IR):

Characteristic absorption bands for carboxylic acid (~1685 cm⁻¹) and pyrazole NH (~3300–3500 cm⁻¹).Single-Crystal X-ray Diffraction (SC-XRD):

Provides detailed structural information including bond lengths and angles, confirming the substitution pattern on the pyrazole ring and the orientation of the bromophenyl group.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Cyclocondensation | 4-Bromophenylhydrazine, ethyl acetoacetate, DMF-DMA, 90°C, 6 h | Pyrazole ester intermediate | High yield, key step |

| Hydrolysis | NaOH, EtOH or aqueous media, reflux | This compound | Converts ester to acid |

| Activation (optional) | CDI, CPME, RT, then N,O-dimethylhydroxylamine, NMM, overnight | Activated ester or amide derivatives | For further functionalization |

Research Findings and Optimization Insights

Elevated temperatures and the use of catalysts like DMF-DMA significantly improve cyclization efficiency and yield.

Hydrolysis under basic conditions is straightforward and yields high purity acid.

Activation of the acid with CDI allows for versatile downstream chemistry, expanding the utility of the compound.

Purification by recrystallization or column chromatography ensures high purity (>95%), essential for biological or material applications.

The bromine substituent on the phenyl ring influences electronic properties and reactivity, which must be considered during reaction optimization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Formation of carboxylate derivatives.

Reduction: Formation of phenyl-substituted pyrazole derivatives.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The bromophenyl group can enhance binding affinity to certain targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features and properties of 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid with analogous pyrazole and heterocyclic derivatives:

Key Differences and Implications

Halogen Substituents: The bromine in the target compound offers greater van der Waals interactions and lipophilicity compared to chlorine in analogs (e.g., 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid) . This enhances membrane permeability and target binding in hydrophobic pockets.

Substituent Position and Steric Effects :

- The methyl group at position 5 in the target compound minimizes steric hindrance compared to analogs with substituents at position 3 (e.g., 1-(4-butylphenyl)-5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid) .

- Carboxylic acid position : Derivatives with COOH at position 3 (e.g., ) exhibit different hydrogen-bonding patterns compared to position 4.

Biological Activity :

- The carboxamide group in 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethylpyrazole-3-carboxamide allows for hydrogen bonding without ionization, contrasting with the ionizable carboxylic acid in the target compound.

- Imidazole-based analogs (e.g., ) exhibit distinct electronic profiles due to adjacent nitrogen atoms, influencing binding to enzymatic targets.

Biological Activity

1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, including a bromophenyl group and a carboxylic acid functionality, which contribute to its biological activity.

- Molecular Formula : C11H9BrN2O2

- Molecular Weight : 281.111 g/mol

- CAS Number : 187998-44-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound exhibits anti-inflammatory and anti-cancer properties, potentially through the inhibition of specific signaling pathways involved in cell proliferation and inflammation.

Anti-inflammatory Effects

Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This effect is crucial for conditions such as rheumatoid arthritis and other autoimmune diseases. The compound's ability to modulate immune responses suggests its potential as a therapeutic agent in inflammatory disorders.

Anticancer Properties

Research indicates that this pyrazole derivative may also possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death.

Study 1: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of this compound using animal models of inflammation. The results indicated a significant reduction in edema and inflammatory markers compared to control groups, suggesting effective anti-inflammatory activity (Source: ).

Study 2: Anticancer Activity

A separate study focused on the compound's anticancer effects against breast cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against these cells (Source: ).

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.